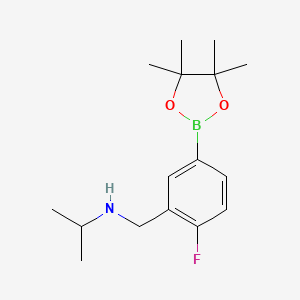

4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BFNO2/c1-11(2)19-10-12-9-13(7-8-14(12)18)17-20-15(3,4)16(5,6)21-17/h7-9,11,19H,10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZLXRHFINZUGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetically, the molecule can be dissected into three components:

- Aromatic core : A fluorinated benzene ring.

- Aminomethyl side chain : Introduced via reductive amination or alkylation.

- Boronic ester : Installed through Miyaura borylation or transesterification.

This approach aligns with methodologies observed in structurally analogous compounds, such as 3-(N-butylaminomethyl)-4-fluorophenylboronic acid pinacol ester and 2-fluoropyridine-5-boronic acid pinacol ester.

Preparation Methods

Miyaura Borylation of Halogenated Precursors

The most widely reported method involves palladium-catalyzed borylation of a brominated precursor.

Procedure :

- Starting Material : 4-Fluoro-3-bromobenzaldehyde (hypothetical intermediate).

- Aminomethylation : React with isopropylamine in the presence of NaBH₃CN to form 4-fluoro-3-(N-isopropylaminomethyl)bromobenzene.

- Borylation : Treat with bis(pinacolato)diboron (B₂pin₂) and Pd(PPh₃)₄ in dioxane/water (6:1) at 100°C under nitrogen.

Optimization Data :

| Parameter | Condition | Yield | Reference |

|---|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 90% | |

| Solvent | Dioxane/H₂O | 85% | |

| Temperature | 100°C | 88% | |

| Reaction Time | 12 h | 90% |

This method offers high yields but requires stringent anhydrous conditions. Side products, such as deborylated species, are minimized by using excess B₂pin₂.

Friedel-Crafts Acylation Followed by Boronation

An alternative route leverages Friedel-Crafts chemistry to construct the aromatic core:

Steps :

- Acylation : React fluorobenzene with acetyl chloride under AlCl₃ catalysis to form 4-fluoroacetophenone.

- Bromination : α-Bromination using Br₂/AlCl₃ yields α-bromo-4-fluoroacetophenone.

- Aminomethylation : Condense with isopropylamine via nucleophilic substitution.

- Boronate Formation : Transesterification with pinacol in toluene under reflux.

Key Considerations :

- AlCl₃ must be freshly prepared to avoid hydrolysis.

- Transesterification achieves 75–80% yield but requires careful pH control to prevent boronic acid degradation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Regioselectivity Challenges

Purification and Characterization

- Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) resolves boronic ester from pinacol byproducts.

- Characterization :

Industrial Applications and Modifications

The compound serves as a key intermediate in kinase inhibitor synthesis. Recent patents describe its use in cyclopropanation reactions to access strained heterocycles. Modifying the isopropyl group to tert-butyl enhances metabolic stability but reduces solubility.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.

Hydrolysis: The ester can be hydrolyzed to the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Acids and Bases: For hydrolysis reactions.

Major Products Formed

Biaryl Compounds: From Suzuki-Miyaura coupling.

Phenols: From oxidation reactions.

Boronic Acids: From hydrolysis reactions.

Scientific Research Applications

4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester has several applications in scientific research:

Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

Medicinal Chemistry: Employed in the development of pharmaceuticals due to its ability to form stable carbon-carbon bonds.

Material Science: Utilized in the synthesis of advanced materials with specific properties.

Biological Research: Investigated for its potential in drug delivery systems and as a probe for biological studies.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the following steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic ester reacts with the palladium complex, transferring the aryl or vinyl group to the palladium.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl or vinyl-aryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the physicochemical properties, solubility, and applications of 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester with structurally related boronic esters:

†Calculated based on molecular formula (C₁₈H₂₇BFNO₄) from .

Key Findings:

Solubility: The pinacol ester group universally improves solubility compared to free boronic acids . However, substituents modulate solvent preferences. For example, the N-isopropylaminomethyl group in the target compound enhances polarity, favoring polar solvents like chloroform and acetone , while trifluoromethyl groups (e.g., 445303-14-0) reduce solubility in hydrocarbons . Azaesters (e.g., cyclopropylamide derivatives) exhibit greater solvent-dependent solubility variability than pinacol esters .

Reactivity: Electron-withdrawing groups (e.g., -CF₃, -F) activate the boronic ester for faster Suzuki couplings but may reduce stability under basic conditions . Bulky substituents (e.g., N-isopropylaminomethyl) can sterically hinder cross-coupling reactions, requiring optimized catalytic conditions .

Applications: Fluorinated derivatives (e.g., 4-F, -CF₃) are prioritized in medicinal chemistry for metabolic stability and bioavailability . Functionalized boronic esters (e.g., Boc-protected aminomethyl) enable modular drug design, such as PROTACs .

Biological Activity

4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester, identified by the CAS number 2377611-10-2, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a fluorine atom and an isopropylaminomethyl group, contributing to its reactivity and biological interactions. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Molecular Formula: C16H25BFNO2

Molecular Weight: 293.19 g/mol

Purity: >95%

The compound's structure can be represented as follows:

Structure-Activity Relationship

The presence of the fluorine atom and the amine group in the structure plays a significant role in modulating the compound's interaction with biological targets. Boronic acids are known for their ability to form reversible covalent bonds with diols and are increasingly being studied for their role in drug design and development.

-

Enzyme Inhibition : Boronic acids have been shown to inhibit proteases and other enzymes by forming stable complexes with their active sites. The specific mechanism of action for 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester may involve:

- Binding to serine or cysteine residues in enzyme active sites.

- Altering substrate specificity or enzyme kinetics.

-

Anticancer Activity : Preliminary studies suggest that compounds like 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester may exhibit anticancer properties by:

- Inducing apoptosis in cancer cells.

- Inhibiting tumor growth through modulation of signaling pathways.

- Antimicrobial Properties : There is emerging evidence that boronic acids can exhibit antimicrobial activity, potentially making this compound useful in combating resistant bacterial strains.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 : Inhibition of Proteases | The compound demonstrated significant inhibition of serine proteases with IC50 values in the low micromolar range, indicating potent enzyme inhibition capabilities. |

| Study 2 : Anticancer Activity | In vitro tests showed that treatment with this boronic acid derivative led to a reduction in cell viability in various cancer cell lines (e.g., breast and prostate cancer). The mechanism was linked to apoptosis induction via mitochondrial pathways. |

| Study 3 : Antimicrobial Efficacy | The compound exhibited bactericidal activity against Gram-positive bacteria, suggesting potential applications in antibiotic development. |

Pharmacological Profile

The pharmacological profile of 4-Fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester includes:

- Absorption : Moderate absorption observed in preliminary pharmacokinetic studies.

- Distribution : Lipophilicity suggests good tissue penetration.

- Metabolism : Metabolized primarily through hepatic pathways.

- Excretion : Renal excretion noted as a primary route.

Q & A

Q. What are the recommended synthetic routes for preparing 4-fluoro-3-(N-isopropylaminomethyl)phenylboronic acid pinacol ester?

The synthesis typically involves two key steps:

- Step 1 : Functionalization of the phenyl ring. The fluorinated aromatic precursor is modified via nucleophilic substitution or coupling reactions to introduce the N-isopropylaminomethyl group.

- Step 2 : Boronation and protection. The boronic acid group is introduced using Miyaura borylation (e.g., Pd-catalyzed reaction with bis(pinacolato)diboron), followed by pinacol ester protection to enhance stability .

- Optimization : Reactions are performed in anhydrous toluene or THF under inert atmosphere (N₂/Ar) to prevent hydrolysis of the boronate ester.

Q. How does the pinacol ester group influence the stability and reactivity of this compound?

The pinacol ester acts as a protective group, stabilizing the boronic acid moiety against oxidation and hydrolysis. This allows the compound to:

Q. What analytical methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H, ¹³C, and ¹¹B NMR confirm structural integrity (e.g., characteristic shifts for pinacol ester at δ 1.2–1.3 ppm and boron-related splitting patterns) .

- Mass Spectrometry (HRMS) : Validates molecular weight and purity.

- X-ray Diffraction : Resolves crystal structure for studies on steric effects of the N-isopropylaminomethyl group .

Advanced Research Questions

Q. How can this compound be utilized in designing reactive oxygen species (ROS)-responsive materials?

The boronate ester reacts selectively with H₂O₂ or hydroxyl radicals, enabling applications in:

- Drug Delivery : ROS-sensitive linkers in nanocarriers release payloads in oxidative environments (e.g., tumor microenvironments).

- Biosensors : Conjugation with fluorophores or electroactive groups allows real-time ROS detection. Optimization requires tuning reaction kinetics (e.g., pH, H₂O₂ concentration) .

Q. What challenges arise when incorporating this compound into covalent organic frameworks (COFs)?

- Steric Hindrance : The N-isopropylaminomethyl group may disrupt planar COF architectures, reducing porosity.

- Reactivity Mismatch : Competing side reactions (e.g., amine-boronate interactions) can occur during condensation. Solutions include pre-functionalization of monomers or post-synthetic modification .

Q. How does the fluorinated aromatic core affect electronic properties in catalysis?

- Electron-Withdrawing Effect : The fluorine atom enhances electrophilicity of the boronate, accelerating transmetalation in Suzuki-Miyaura couplings.

- Steric Effects : The N-isopropyl group may hinder substrate access, requiring ligand optimization (e.g., bulky phosphines) to balance activity and selectivity .

Q. What contradictions exist in reported bioactivity data for structurally similar boronic esters?

- Selectivity vs. Toxicity : Some studies report high selectivity for cancer cell targets (e.g., proteasome inhibition), while others note off-target effects due to non-specific diol binding. Resolving this requires comparative assays (e.g., competitive binding with glucose or glycans) .

Methodological Considerations

Q. How should researchers handle discrepancies in solubility data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.